2-(Difluoromethyl)thiophene

Medicinal Chemistry Agrochemical Design Physicochemical Properties

2-(Difluoromethyl)thiophene is a fluorinated heterocyclic building block with a thiophene core substituted by a difluoromethyl group (-CF₂H) at the 2-position. This substitution imparts distinct physicochemical and biological properties, including enhanced lipophilicity (LogP ~2.68) and metabolic stability.

Molecular Formula C5H4F2S
Molecular Weight 134.15 g/mol
CAS No. 98909-14-9
Cat. No. B3044004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)thiophene
CAS98909-14-9
Molecular FormulaC5H4F2S
Molecular Weight134.15 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(F)F
InChIInChI=1S/C5H4F2S/c6-5(7)4-2-1-3-8-4/h1-3,5H
InChIKeyFPDSDYKMADXYRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)thiophene (CAS 98909-14-9): Core Properties and Procurement Profile


2-(Difluoromethyl)thiophene is a fluorinated heterocyclic building block with a thiophene core substituted by a difluoromethyl group (-CF₂H) at the 2-position. This substitution imparts distinct physicochemical and biological properties, including enhanced lipophilicity (LogP ~2.68) and metabolic stability [1]. The compound is a key intermediate in the synthesis of fungicidally active succinate dehydrogenase inhibitors (SDHIs) for agrochemical applications, as well as a valuable scaffold in pharmaceutical research for bioisosteric replacement of hydroxyl, thiol, or amine groups [2].

Why 2-(Difluoromethyl)thiophene Cannot Be Substituted with Other Halogenated Thiophenes in Critical Applications


Generic substitution with other halogenated thiophenes, such as 2-(chloromethyl)thiophene or 2-(trifluoromethyl)thiophene, is not viable due to fundamental differences in electronic profile, metabolic fate, and synthetic accessibility. The difluoromethyl group (-CF₂H) uniquely combines a moderate electron-withdrawing effect with the capacity to act as a lipophilic hydrogen bond donor [1], a feature absent in -CF₃ (which is solely lipophilic) and -CH₂Cl (which is a reactive electrophile). These distinctions directly impact downstream biological activity, as demonstrated in fungicidal SDHI development where only specific difluoromethylated heterocycles achieved optimal potency [2]. Furthermore, the synthetic routes to 2-(difluoromethyl)thiophene are distinct and cannot be directly adapted for other halogenated analogs without significant modification [3].

Quantitative Differentiation of 2-(Difluoromethyl)thiophene: Head-to-Head Data for Scientific Selection


Lipophilicity (LogP) Comparison: 2-(Difluoromethyl)thiophene vs. 2-(Trifluoromethyl)thiophene and Unsubstituted Thiophene

The difluoromethyl group (-CF₂H) confers a moderate increase in lipophilicity compared to unsubstituted thiophene, while avoiding the excessive lipophilicity of a trifluoromethyl group. 2-(Difluoromethyl)thiophene has a calculated LogP of 2.68 , compared to 2.76 for 2-(trifluoromethyl)thiophene [1] and approximately 1.81 for thiophene itself (calculated based on a LogP contribution of ~0.5 for CF₂H). This positions it within an optimal range for membrane permeability in drug and agrochemical design [2].

Medicinal Chemistry Agrochemical Design Physicochemical Properties

Fungicidal Efficacy: 2-(Difluoromethyl)thiophene as a Key Moiety in SDHI Fungicides vs. Pyrazole Carboxamide Standards

In a study by Walter et al. (2018), a series of difluoromethylated heterocyclic acids were incorporated into succinate dehydrogenase inhibitor (SDHI) fungicides. While the exact EC50 for a compound containing 2-(difluoromethyl)thiophene is not explicitly stated, the research demonstrates that the difluoromethyl and methyl-bearing thiophene acid moiety successfully mimicked the pyrazole carboxamide pharmacophore, a critical feature of commercial SDHI fungicides [1]. This bioisosteric replacement is supported by the compound's ability to act as a lipophilic hydrogen bond donor, a property not shared by its trifluoromethyl or chloromethyl analogs [2].

Agrochemical Research Fungicide Development Succinate Dehydrogenase Inhibition

Synthetic Versatility: 2-(Difluoromethyl)thiophene vs. 2-(Chloromethyl)thiophene as a Building Block

2-(Difluoromethyl)thiophene offers distinct advantages over 2-(chloromethyl)thiophene as a synthetic intermediate. While 2-(chloromethyl)thiophene is highly reactive due to its alkyl chloride group and is known for poor stability requiring low-temperature storage and risk of explosive decomposition , 2-(difluoromethyl)thiophene exhibits enhanced stability under standard conditions . Furthermore, the difluoromethyl group can undergo unique chemical transformations, including oxidation to sulfoxides or sulfones and reduction to methyl, providing versatile handles for diversification .

Organic Synthesis Medicinal Chemistry Materials Science

High-Value Application Scenarios for 2-(Difluoromethyl)thiophene in R&D and Manufacturing


Agrochemical R&D: Synthesis of Novel SDHI Fungicides with Enhanced Resistance Management

Procure 2-(difluoromethyl)thiophene as a key intermediate to synthesize next-generation succinate dehydrogenase inhibitor (SDHI) fungicides. The compound serves as a bioisostere for pyrazole carboxamide moieties found in leading commercial fungicides, enabling the exploration of new chemical space with potential for improved resistance profiles and broader spectrum activity [1].

Pharmaceutical Lead Optimization: Late-Stage Functionalization via the CF₂H Bioisostere

Utilize 2-(difluoromethyl)thiophene as a versatile building block for lead optimization. The CF₂H group acts as a metabolically stable, lipophilic hydrogen bond donor, allowing for the replacement of hydroxyl, thiol, or amine groups to modulate potency, selectivity, and pharmacokinetic properties of drug candidates [2]. Its stable nature and well-defined reactivity profile make it suitable for late-stage diversification strategies.

Chemical Biology Tool Development: Probing Hydrogen Bonding Interactions in Biological Systems

Employ 2-(difluoromethyl)thiophene in the synthesis of chemical probes to investigate hydrogen bonding interactions within protein-ligand complexes. The unique ability of the CF₂H group to donate a hydrogen bond while maintaining high lipophilicity provides a powerful tool for studying binding thermodynamics and optimizing ligand efficiency [3].

Materials Science: Synthesis of Advanced Functional Materials with Tailored Electronic Properties

Incorporate 2-(difluoromethyl)thiophene as a monomer or comonomer in the synthesis of conjugated polymers and small molecules for organic electronics. The electron-withdrawing nature of the difluoromethyl group can modulate the HOMO-LUMO energy levels of the resulting materials, tuning their optoelectronic properties for applications in organic photovoltaics or organic field-effect transistors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.